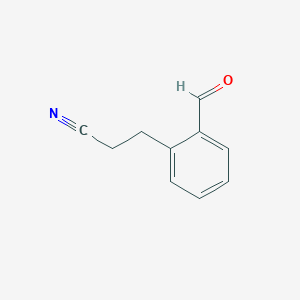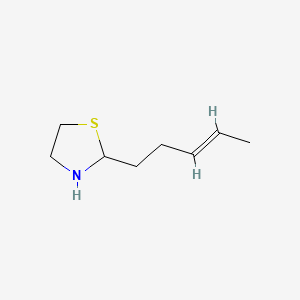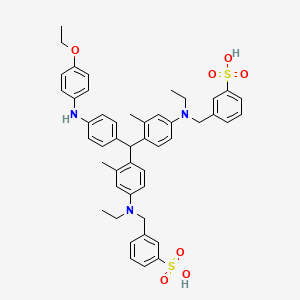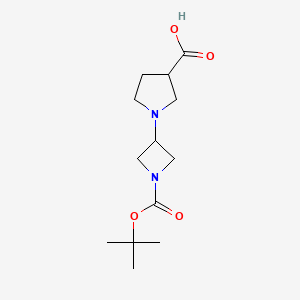
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride: is a chemical compound with a complex structure that includes a naphthalene ring system, a methoxy group, and a tetrahydro configuration
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride typically involves multiple steps:
Starting Material: The synthesis begins with 1-naphthylamine.
Dimethylation: The amine group is dimethylated using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable catalyst.
Tetrahydro Configuration: The tetrahydro configuration is achieved through hydrogenation using a palladium or platinum catalyst under high pressure.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used for the dimethylation and methoxylation steps.
Catalytic Hydrogenation: High-pressure hydrogenation reactors are employed for the tetrahydro configuration.
Purification: The product is purified using crystallization or chromatography techniques.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can further reduce the naphthalene ring.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Naphthoquinones and related compounds.
Reduction: Fully reduced naphthalene derivatives.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
科学的研究の応用
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Binding: The methoxy and dimethyl groups play a crucial role in binding to the target sites, enhancing the compound’s efficacy.
類似化合物との比較
Similar Compounds
1-Naphthylamine, N,N-dimethyl-: Similar structure but lacks the methoxy and tetrahydro configuration.
1-Naphthylamine, 5,6,7,8-tetrahydro-: Similar tetrahydro configuration but lacks the dimethyl and methoxy groups.
N,N-Dimethyl-1-naphthylamine: Similar dimethylation but lacks the methoxy and tetrahydro configuration.
Uniqueness
1-Naphthylamine, N,1-dimethyl-5-methoxy-1,2,3,4-tetrahydro-, hydrochloride is unique due to its combination of methoxy, dimethyl, and tetrahydro groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
特性
CAS番号 |
64037-88-3 |
|---|---|
分子式 |
C13H20ClNO |
分子量 |
241.76 g/mol |
IUPAC名 |
(5-methoxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl)-methylazanium;chloride |
InChI |
InChI=1S/C13H19NO.ClH/c1-13(14-2)9-5-6-10-11(13)7-4-8-12(10)15-3;/h4,7-8,14H,5-6,9H2,1-3H3;1H |
InChIキー |
GWBLFOMGTOODAZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2=C1C=CC=C2OC)[NH2+]C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-3-[2-[(4-methoxyphenyl)sulfonylamino]pyrimidin-5-yl]propanoic acid](/img/structure/B13788366.png)
![Tricyclo[4.2.2.02,5]decane](/img/structure/B13788377.png)
![1H,3H-Pyrrolo[1,2-c]oxazole-1,3-dione,5-ethyltetrahydro-,(5R-cis)-(9CI)](/img/structure/B13788380.png)
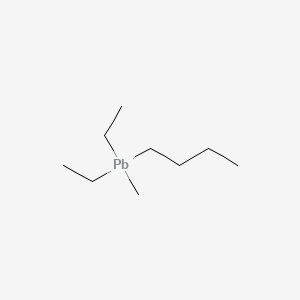
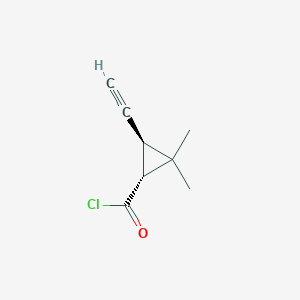
![Ethyl 3-methyl-5-[(phenylcarbamoyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B13788389.png)
![2,4,4,6-Tetramethyltricyclo[6.4.0.02,7]dodecan-3-OL](/img/structure/B13788403.png)
